molecular formula C14H20O B2924054 2-(3,4-Dimethyl-2,3-dihydro-1H-inden-1-yl)propan-1-ol CAS No. 2248323-67-1

2-(3,4-Dimethyl-2,3-dihydro-1H-inden-1-yl)propan-1-ol

Cat. No.: B2924054
CAS No.: 2248323-67-1
M. Wt: 204.313
InChI Key: BFNDLOIIUQIBEU-UHFFFAOYSA-N
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Description

2-(3,4-Dimethyl-2,3-dihydro-1H-inden-1-yl)propan-1-ol is an organic compound with the molecular formula C13H18O It is a derivative of indanol and is characterized by the presence of a hydroxyl group attached to a propyl chain, which is further connected to a dimethyl-substituted indane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethyl-2,3-dihydro-1H-inden-1-yl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3,4-dimethyl-2,3-dihydro-1H-indene.

    Hydroxylation: The indene derivative undergoes hydroxylation to introduce the hydroxyl group at the desired position.

    Propylation: The hydroxylated intermediate is then subjected to propylation using appropriate reagents and conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Common methods include:

    Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate the hydrogenation process.

    Solvent Selection: Choosing solvents that enhance the reaction rate and selectivity, such as toluene or ethanol.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethyl-2,3-dihydro-1H-inden-1-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Thionyl chloride (SOCl2) for halogenation, or amines for amination.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alkanes.

    Substitution Products: Halides or amines.

Scientific Research Applications

2-(3,4-Dimethyl-2,3-dihydro-1H-inden-1-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethyl-2,3-dihydro-1H-inden-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

    1-Indanol: A structurally related compound with a hydroxyl group attached to an indane ring.

    3,3-Dimethyl-1-indanol: Another similar compound with dimethyl substitution on the indane ring.

Uniqueness

2-(3,4-Dimethyl-2,3-dihydro-1H-inden-1-yl)propan-1-ol is unique due to its specific substitution pattern and the presence of a propyl chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(3,4-dimethyl-2,3-dihydro-1H-inden-1-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-9-5-4-6-12-13(11(3)8-15)7-10(2)14(9)12/h4-6,10-11,13,15H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNDLOIIUQIBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC(=C12)C)C(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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